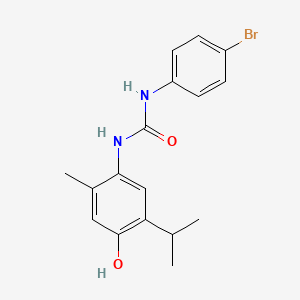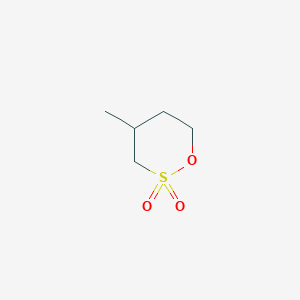
4-Methyl-1,2-oxathiane 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,2-oxathiane 2,2-dioxide is a heterocyclic compound that contains both sulfur and oxygen atoms within its six-membered ring structure. This compound is part of the broader class of sultones, which are known for their unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2-oxathiane 2,2-dioxide can be achieved through several methods. One common approach involves the oxidation of 4-chloro-4-methyl-1,2-oxathiane 1-oxide, which is derived from the reaction of 3-methylbut-3-en-1-ol with thionyl chloride (SOCl2). The oxidation is typically carried out using hydrogen peroxide (H2O2) as the oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1,2-oxathiane 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfone group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-Methyl-1,2-oxathiane 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which 4-Methyl-1,2-oxathiane 2,2-dioxide exerts its effects involves its ability to interact with various molecular targets. The sulfone group can form strong interactions with nucleophilic sites on enzymes and other proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butane sultone: Another sultone with similar reactivity but different structural properties.
4-Methylene-1,2-oxathiane 2,2-dioxide: A closely related compound with a methylene group instead of a methyl group.
Uniqueness
4-Methyl-1,2-oxathiane 2,2-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in various fields .
Propiedades
Número CAS |
5455-50-5 |
|---|---|
Fórmula molecular |
C5H10O3S |
Peso molecular |
150.20 g/mol |
Nombre IUPAC |
4-methyloxathiane 2,2-dioxide |
InChI |
InChI=1S/C5H10O3S/c1-5-2-3-8-9(6,7)4-5/h5H,2-4H2,1H3 |
Clave InChI |
MKJOLUXKAUKFIT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCOS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



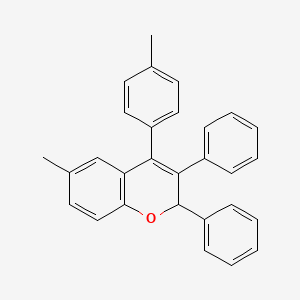
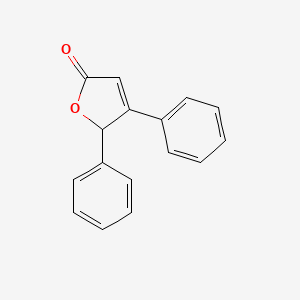
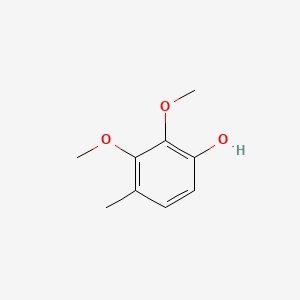
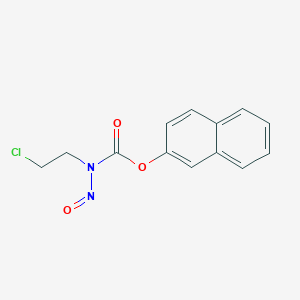
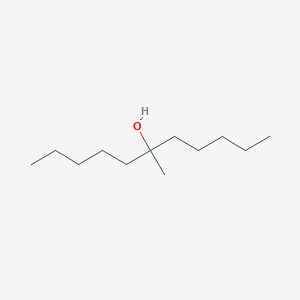
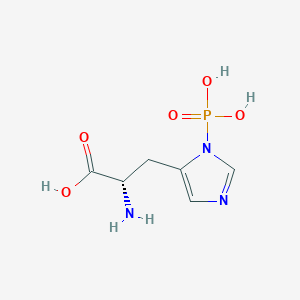
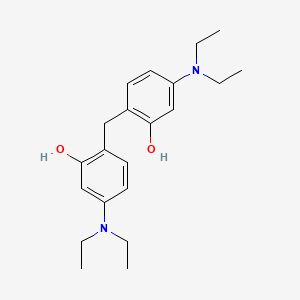
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)




